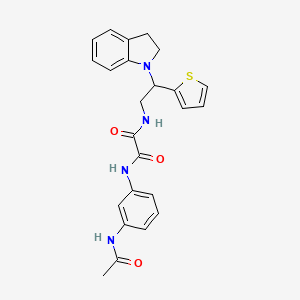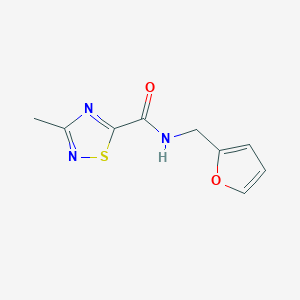
N-(furan-2-ylméthyl)-3-méthyl-1,2,4-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that contains a furan ring, a thiadiazole ring, and a carboxamide group
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
Target of Action
The primary target of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division .
Mode of Action
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: interacts with EGFR, potentially inhibiting its activity . This interaction can lead to changes in the cell signaling pathways that are mediated by EGFR, resulting in altered cell behavior .
Biochemical Pathways
The interaction of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide with EGFR can affect various biochemical pathways. EGFR is known to be involved in several signaling pathways that regulate cell growth, survival, and differentiation . By inhibiting EGFR, this compound could potentially affect these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide ’s action would depend on its interaction with EGFR and the specific cellular context. In general, inhibition of EGFR could lead to decreased cell growth and proliferation . The exact effects would likely vary depending on factors such as the specific cell type and the presence of other signaling molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with EGFR . Additionally, factors such as the specific cellular environment and the presence of other signaling molecules could influence the compound’s efficacy .
Méthodes De Préparation
The synthesis of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve good yields. The crude products are purified by crystallization using ethyl acetate and hexane .
Analyse Des Réactions Chimiques
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can be compared with other similar compounds such as:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: An inhibitor with neurochemical applications. These compounds share structural similarities but differ in their specific applications and molecular targets, highlighting the unique properties of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-6-11-9(15-12-6)8(13)10-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVHEJODXZIMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
![N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2558623.png)
![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)
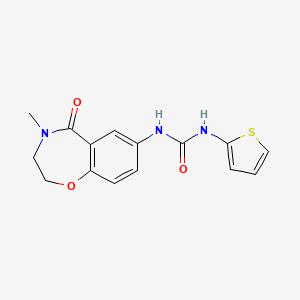
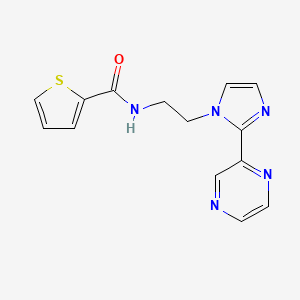
![3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-methoxybenzamide](/img/structure/B2558630.png)
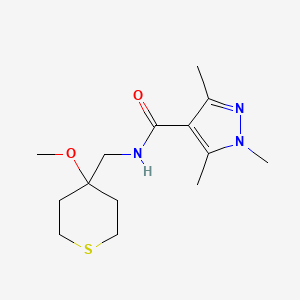
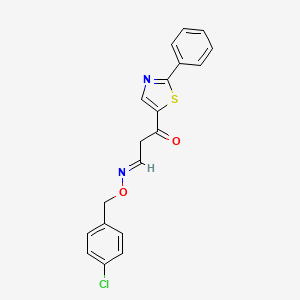
![6-Cyano-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2558636.png)
![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2558637.png)

![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]](/img/structure/B2558640.png)
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2558641.png)
